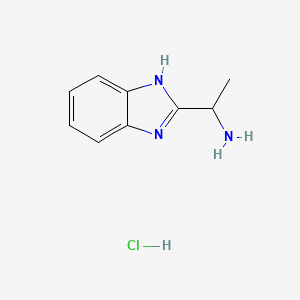

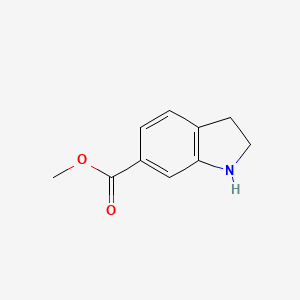

1-(1H-benzimidazol-2-yl)ethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride is closely related to a class of compounds that feature a benzimidazole moiety linked to an ethane structure. These compounds have been the subject of various studies due to their interesting structural and chemical properties. For instance, the crystal structure of a similar compound, 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride, has been determined using X-ray diffraction, revealing a relatively flat molecular conformation due to the anti conformations of the –CH2– groups .

Synthesis Analysis

The synthesis of related benzimidazole compounds has been reported in the literature. For example, 1,2-bis(1H-benzimidazol-2-yl)-1,2-ethanediol and its derivatives are synthesized from tartaric acid, indicating a potential route for the synthesis of similar compounds . Additionally, the synthesis of various benzimidazole derivatives and their palladium complexes has been characterized by elemental analysis and spectroscopic techniques, suggesting a methodology that could be adapted for the synthesis of 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been extensively studied. For instance, 2-chloromethyl-1H-benzimidazole hydrochloride crystallizes in a monoclinic space group, forming an infinite chain structure through intermolecular hydrogen bonding . This indicates that 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride may also exhibit interesting structural features, such as hydrogen bonding, which could be elucidated through similar crystallographic studies.

Chemical Reactions Analysis

The reactivity of benzimidazole compounds can be inferred from their interactions with transition metals. The ligand 1,2-bis(1H-benzimidazol-2-yl)-1,2-ethanediol forms complexes with transition metals like copper(II) and nickel(II), showing different coordination geometries and reactivity based on the metal center and the state of protonation . This suggests that 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride could also form complexes with metals, potentially leading to a variety of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives have been characterized using various spectroscopic techniques. For example, the spectral characterization of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride includes mass, FT-IR, and NMR spectroscopy . The influence of substituents on the benzene ring, such as methyl, chloro, and nitro groups, has been shown to affect the melting point, solubility, and acidity of these compounds . Additionally, DFT calculations have been used to study the optimized geometrical structure and vibrational frequencies of 2-chloromethyl-1H-benzimidazole hydrochloride . These studies provide a foundation for understanding the physical and chemical properties of 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride.

Scientific Research Applications

DNA Interaction and Staining

Benzimidazole derivatives, such as Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. This property makes them useful for fluorescent DNA staining, essential for cell biology research, including chromosome and nuclear staining, flow cytometry, and plant chromosome analysis (Issar & Kakkar, 2013).

Anticancer Potential

Benzimidazole derivatives exhibit a broad range of biological activities due to their structural resemblance to naturally occurring nitrogenous bases like purines. This makes them promising candidates for anticancer research, acting through various mechanisms such as intercalation, alkylating agents, topoisomerase inhibitors, and tubulin inhibitors (Akhtar et al., 2019).

Fungicidal and Anthelmintic Applications

Benzimidazole fungicides are specific inhibitors of microtubule assembly, binding to tubulin molecules. This action makes them effective against fungal diseases in agriculture and certain parasitic worms in veterinary medicine. Their mode of action and biological impact have been extensively researched, providing insights into the development of new fungicides and anthelmintic drugs (Davidse, 1986).

Therapeutic Potential in Neurological Disorders

The neuroprotective effects of benzimidazole derivatives have shown promising outcomes in managing various neurodegenerative disorders. This therapeutic potential is attributed to the versatile chemical behavior of the benzimidazole scaffold, making it a key focus for developing molecules to treat such conditions (Krishnendu et al., 2021).

Safety And Hazards

properties

IUPAC Name |

1-(1H-benzimidazol-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;/h2-6H,10H2,1H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHWHWCRHSKBOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-benzimidazol-2-yl)ethanamine hydrochloride | |

CAS RN |

74461-35-1 |

Source

|

| Record name | 1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

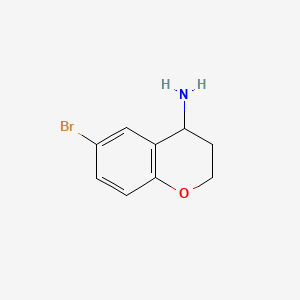

![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1340902.png)